N-(5-Cyano-4-cyclopropoxypyridin-2-YL)methanesulfonamide
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Overview
Description
N-(5-Cyano-4-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound that features a pyridine ring substituted with a cyano group, a cyclopropoxy group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyano-4-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide.
Attachment of the Cyclopropoxy Group: The cyclopropoxy group is attached through an etherification reaction, typically involving the reaction of a cyclopropyl alcohol with the pyridine ring.
Addition of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a sulfonamide formation reaction, often involving the reaction of methanesulfonyl chloride with an amine group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyano-4-cyclopropoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halides, cyanides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
N-(5-Cyano-4-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Cyano-4-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Cyano-3-cyclopropoxypyridin-2-YL)methanesulfonamide
- N-(5-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide
- N-(5-Cyano-4-cyclopropoxypyridin-2-YL)ethanesulfonamide
Uniqueness
N-(5-Cyano-4-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H11N3O3S |
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Molecular Weight |
253.28 g/mol |
IUPAC Name |
N-(5-cyano-4-cyclopropyloxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H11N3O3S/c1-17(14,15)13-10-4-9(16-8-2-3-8)7(5-11)6-12-10/h4,6,8H,2-3H2,1H3,(H,12,13) |
InChI Key |
XQXXGIFZLCQDPT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C(=C1)OC2CC2)C#N |
Origin of Product |
United States |
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